molecular formula C12H13N3O4S B5545050 N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

Cat. No. B5545050
M. Wt: 295.32 g/mol
InChI Key: RKJXLRDVKNAUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, also known as DMP 323, is a small molecule inhibitor that has been shown to have potential therapeutic applications. This compound has been the subject of several scientific studies due to its unique properties and potential for use in various fields.

Scientific Research Applications

Crystal Structure Analysis

Pyrimidine derivatives, closely related to N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, have been extensively studied for their crystal structures. These structures often involve complex hydrogen bonding patterns, contributing to our understanding of molecular interactions and synthesis. For example, pyrimethamine, a compound with a structure akin to pyrimidine derivatives, forms a hydrogen-bonded bimolecular ring motif when bonded with sulfonate groups, highlighting the role sulfonic acid groups play in mimicking carboxylate anions (Balasubramani, Muthiah, & Lynch, 2007).

Biochemical Interactions and DNA Binding

Pyrimidines are key components of nucleic acids and vitamins, such as B2 and folic acid. They exhibit various biological activities, including antioxidant, anticancer, and antibacterial properties. Studies on compounds like 2,4-diamino-5-benzylpyrimidines, which share structural similarities with N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, reveal their potential in binding with DNA and inhibiting bacterial dihydrofolate reductase, an enzyme crucial for bacterial growth (Stuart, Paterson, Roth, & Aig, 1983).

Antioxidant Properties and Medicinal Chemistry

The antioxidant properties of pyrimidine derivatives make them significant in medicinal chemistry. For instance, N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues with free radical scavenger groups show potential for treating age-related diseases like cataract, macular degeneration, and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).

Pharmaceutical Applications

Pyrimidine-based compounds are integral in developing pharmaceuticals due to their role in drug action through molecular recognition processes involving hydrogen bonding. Investigations into pyrimidine derivatives provide insights into developing drugs with targeted action, such as antibacterial agents and inhibitors for specific enzymes (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-4-3-5-9(8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJXLRDVKNAUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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